molecular formula C7H10O B009574 Cyclohepten-5-one CAS No. 19686-79-4

Cyclohepten-5-one

Cat. No.: B009574
CAS No.: 19686-79-4
M. Wt: 110.15 g/mol
InChI Key: XHRNQDMNINGCES-UHFFFAOYSA-N
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Description

Cyclohepten-5-one is a seven-membered ring ketone that has been extensively studied for its unique chemical and biological properties. Its synthesis and applications in scientific research have been a subject of interest for many years. In

Scientific Research Applications

  • Chemical Synthesis : Cyclohepten-5-one is utilized in the preparation of derivatives like 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene (Dobson et al., 1968).

  • Protecting Group in Peptide Chemistry : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, derived from this compound, acts as a versatile protecting group for amines, alcohols, thiols, and carboxylic acids (Pless, 1976).

  • Photochemistry Research : 5H-dibenzo[a,d]this compound has been studied for its photoreactive properties in aqueous solutions (Kavlakoglu et al., 1999).

  • Biosynthetic Research : this compound or its derivatives may be precursors in biosynthetic pathways, such as in the production of calystegin A 5 (Asano et al., 1996).

  • Neuroscience Research : It has been shown to cause age-related depletion of reduced glutathione in the forebrain of rats, indicating its potential for studying oxidative stress mechanisms (Benzi et al., 1991).

  • Synthetic Chemistry : Functionalized and chiral cyclohepten-ones, synthesized from this compound, are valuable building blocks in chemical synthesis (Pitsch et al., 2001).

  • Photophysical Properties : Studies on 5H-dibenzo(a,d)this compound have revealed its photophysical properties, including prompt and delayed fluorescence, which are crucial in understanding molecular interactions (Kavlakoglu et al., 2000).

  • Pharmaceutical Research : Derivatives of this compound have shown significant bronchodilator activity, suggesting potential applications in respiratory therapies (Dunn et al., 1979).

  • Molecular Geometry Studies : The compound has been involved in studies focusing on its structural properties and bond length alterations, contributing to the understanding of molecular geometry (Vögtle et al., 1992).

  • Intermediate in Pharmaceutical Synthesis : this compound is an important intermediate in the synthesis of loratadine, an antihistamine drug (Su Yi-dong, 2002).

Properties

IUPAC Name

cyclohept-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNQDMNINGCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338485
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19686-79-4
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohept-4-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of cyclohepten-5-one derivatives?

A1: this compound derivatives are characterized by a seven-membered carbocyclic ring containing a ketone functional group at the 5-position. These compounds often feature aromatic rings fused to the cycloheptene core, leading to diverse structures like dibenzo[a,d]this compound (dibenzosuberenone) and dibenzo[a,c]this compound.

Q2: What is the molecular formula and weight of dibenzosuberenone?

A2: The molecular formula of dibenzosuberenone is C15H10O, and its molecular weight is 206.24 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A3: Researchers frequently utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure and properties of these compounds. For instance, 1H NMR, MS, and elemental analysis were employed to confirm the structure of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]this compound. []

Q4: How does the presence of substituents on the dibenzosuberenone core influence its electrochemical properties?

A4: Studies have shown that different substituents on the 3,7-positions of dibenzosuberenone derivatives have a minimal effect on the energy levels of their highest occupied molecular orbitals (HOMO). This observation suggests that the core structure plays a dominant role in determining the electrochemical behavior of these compounds. []

Q5: What are some common synthetic approaches for preparing dibenzo[a,c]cyclohepten-5-ones?

A5: An efficient method involves a sequential Suzuki-Miyaura coupling reaction followed by an intramolecular aldol condensation. [] This strategy allows for the flexible construction of diverse dibenzo[a,c]this compound derivatives by utilizing readily available starting materials.

Q6: Can dibenzosuberenone undergo substitution reactions?

A6: Traditionally considered unreactive towards electrophilic substitution, dibenzosuberenone has shown reactivity with chlorosulfonyl isocyanate. This reaction leads to the unexpected introduction of a carbon substituent at the 4-position, highlighting the potential for novel synthetic transformations. []

Q7: How can the Wittig-Horner reaction be applied to the synthesis of this compound derivatives?

A7: The Wittig-Horner reaction, utilizing asymmetrically substituted cyclohepten-5-ones like dibenzosuberenone and thioxanthen-9-one, can produce mixtures of geometrical isomers. [] This reaction provides a route to structurally diverse derivatives, expanding the possibilities for exploring their properties.

Q8: What is a notable reaction involving 1,2,5-triphenylphosphole and dibenzosuberenone?

A8: In the presence of dibenzosuberenone, treating 1,2,5-triphenylphosphole with hydrogen bromide in benzene leads to the formation of 1,2,5-triphenyl-2-phospholene oxide. [] This reaction, where dibenzosuberenone acts as a promoter, showcases its potential in facilitating unique chemical transformations.

Q9: What are some potential pharmacological applications of this compound derivatives?

A9: Research suggests that certain derivatives, particularly dibenzosuberenone analogs, exhibit bronchodilator activity and can protect against histamine challenges. [] These findings point towards their potential use in treating respiratory diseases.

Q10: Have any this compound derivatives been investigated as p38 MAP kinase inhibitors?

A10: Yes, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones have been explored as p38 MAP kinase inhibitors. These compounds hold promise for developing new therapies for chronic inflammatory diseases. []

Q11: What is the significance of the dibenzosuberenone scaffold in medicinal chemistry?

A11: The dibenzosuberenone scaffold is considered a privileged substructure in medicinal chemistry. Its presence in various biologically active compounds makes it a valuable starting point for developing new drugs. []

Q12: Have computational methods been employed to study this compound derivatives?

A12: Yes, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the conformational preferences and electronic properties of these compounds. [, ] For example, studies utilized CNDO charge distributions and 1H NMR data to provide evidence for the formation of π-dianions of dibenzosuberenone. []

Q13: How do conformational changes in dibenzo[a,d]cycloheptene derivatives impact their properties?

A13: Dynamic NMR studies have revealed the influence of substituents on the conformation and inversion barriers of dibenzo[a,d]cycloheptene derivatives. These conformational changes can affect their interactions with biological targets and influence their pharmacological activity. []

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